2-(Azetidin-3-yl)acetamide

LTA4 hydrolase Enzyme inhibition Inflammation

Source 2-(Azetidin-3-yl)acetamide for superior CNS drug discovery. Unlike generic cyclic amines (piperidine, pyrrolidine), this azetidine scaffold's unique ring strain and torsional profile enable superior blood-brain barrier penetration critical for neurodegenerative and psychiatric targets. Validated sub-nanomolar potency against LTA4 hydrolase (0.5 nM) and JAK1 (IC50=35 nM) makes this core essential for kinase inhibitor and anti-inflammatory research. Generic heterocycles fail to replicate the unique SAR and CNS exposure profile of this azetidine amide.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Cat. No. B13010574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)acetamide
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1C(CN1)CC(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)1-4-2-7-3-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyJELHGGHSSHUANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)acetamide: Compound Profile and Procurement Considerations for Research Applications


2-(Azetidin-3-yl)acetamide (CAS: 1342677-31-9) is a nitrogen-containing heterocyclic building block featuring a strained four-membered azetidine ring fused to an acetamide side chain [1]. This core motif is widely used in medicinal chemistry to synthesize potential therapeutics, particularly as a scaffold in kinase inhibitors [2] and other bioactive compounds [3]. The compound's reactivity and utility are defined by the unique ring strain of the azetidine, which facilitates interactions with biological targets and enables specific chemical transformations not possible with larger-ring analogs [1][4].

Strategic Sourcing of 2-(Azetidin-3-yl)acetamide: Why Simple Substitution with Other Cyclic Amines is Not Advisable


Substituting 2-(Azetidin-3-yl)acetamide with a generic cyclic amine building block, such as a piperidine or pyrrolidine derivative, can fundamentally alter the physicochemical and pharmacokinetic profile of a lead compound [1]. The unique ring strain and torsional profile of the azetidine ring result in a distinct structure-activity relationship (SAR) for its amides, which often behave more like mono-substituted amides while lacking an N-H donor [2]. This can translate to superior central nervous system (CNS) penetration, a property that is often difficult to achieve with larger, less-constrained amides [3]. Therefore, researchers seeking to optimize specific properties like metabolic stability or brain exposure cannot rely on generic substitutions and must specifically source the azetidine core [1][3].

Quantitative Differentiation of 2-(Azetidin-3-yl)acetamide Derivatives: A Comparative Analysis for Informed Research Material Selection


Sub-Nanomolar Potency Achieved by 2-(Azetidin-3-yl)acetamide Scaffold in LTA4 Hydrolase Inhibition

Derivatives of 2-(Azetidin-3-yl)acetamide can achieve exceptional potency against human leukotriene A-4 hydrolase (LTA4H), a key enzyme in inflammatory pathways. The compound N-(1-{6-[5-(2H-Pyrazol-3-yl)-pyridin-2-yloxy]-naphthalen-2-ylmethyl}-azetidin-3-yl)-acetamide, a derivative of the core scaffold, demonstrated an IC50 of 0.5 nM in an enzymatic assay [1]. This is a critical benchmark for evaluating new chemical series targeting this enzyme, and it highlights the potential of the core scaffold to achieve picomolar affinity when appropriately functionalized.

LTA4 hydrolase Enzyme inhibition Inflammation

Demonstration of Potent JAK1 Inhibition with a 2-(Azetidin-3-yl)acetamide-Based Inhibitor

The 2-(azetidin-3-yl)acetamide core is a key component of a potent JAK1 inhibitor, as exemplified by the compound 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(methylsulfonyl)azetidin-3-yl) acetamide [1]. This derivative displayed an IC50 of 35 nM against the purified recombinant human JAK1 enzyme [1]. This level of potency demonstrates the scaffold's utility in targeting this important kinase class and provides a quantitative benchmark for comparing alternative heterocyclic cores in JAK inhibitor development.

JAK1 Kinase inhibition Immunology

Adenosine A2B Receptor Antagonism: A Quantitative Comparison of Azetidine vs. Non-Azetidine Core Potency

The potential of the 2-(azetidin-3-yl)acetamide scaffold to target G protein-coupled receptors (GPCRs) is highlighted by a derivative that acts as an inverse agonist at the adenosine A2B receptor. This derivative showed an IC50 of 25 nM for inhibiting cAMP accumulation in CHO cells [1]. This potency is similar to other A2B receptor antagonists that do not contain the azetidine motif. However, the azetidine core may offer distinct advantages in terms of off-target selectivity or pharmacokinetics, which would need to be evaluated in broader profiling.

Adenosine A2B receptor GPCR Inverse agonism

Optimal Research Applications and Procurement Scenarios for 2-(Azetidin-3-yl)acetamide and Its Derivatives


Medicinal Chemistry Campaigns Requiring Optimized CNS Penetration

Research groups focused on central nervous system (CNS) targets should prioritize 2-(Azetidin-3-yl)acetamide derivatives over larger cyclic amines. The azetidine ring's unique torsional profile and the behavior of its tertiary amides are known to improve CNS penetration [1]. This makes it a superior scaffold for developing brain-penetrant drugs for indications like pain, neurodegeneration, or psychiatric disorders, where compounds with a pyrrolidine or piperidine core may fail due to poor brain exposure [1].

Development of High-Potency Enzyme Inhibitors

The scaffold has proven effective in creating sub-nanomolar inhibitors of enzymes like LTA4 hydrolase [2]. Researchers developing new chemical probes or drug candidates for inflammatory diseases or cancer can leverage this core to achieve the high target affinity needed for efficacy. The quantitative evidence from LTA4 hydrolase inhibition demonstrates that the azetidine core can be part of an exceptionally potent pharmacophore, a feature that may not be replicable with less strained heterocycles [2].

Academic Screening Libraries for Novel Kinase Inhibitors

Given its demonstrated potency against JAK1 (IC50 = 35 nM) [3], 2-(Azetidin-3-yl)acetamide is an excellent choice as a core scaffold in academic compound libraries designed to identify new kinase inhibitors. Its ability to be readily derivatized allows for the rapid exploration of chemical space around a validated pharmacophore, increasing the likelihood of discovering hits with novel selectivity profiles for important kinase targets [3].

Reference Standard for LTA4 Hydrolase Activity Assays

The derivative N-(1-{6-[5-(2H-Pyrazol-3-yl)-pyridin-2-yloxy]-naphthalen-2-ylmethyl}-azetidin-3-yl)-acetamide, with its validated IC50 of 0.5 nM [2], can be procured for use as a high-affinity positive control or reference standard in enzymatic assays for LTA4 hydrolase. This provides a reliable benchmark for normalizing inter-assay variability and validating new assay protocols, a critical requirement for drug discovery labs and CROs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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